

Identifying pharmacophores within 4-Chloro-1-methyl-2H-azepin-3-one

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Compound of Interest

Compound Name:	4-Chloro-1-methyl-2H-azepin-3-one
CAS No.:	110835-78-4
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An In-Depth Technical Guide to Identifying Pharmacophores within **4-Chloro-1-methyl-2H-azepin-3-one**

Introduction

In the landscape of modern drug discovery, the identification and characterization of a molecule's pharmacophore are foundational to understanding its potential therapeutic value. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.^{[1][2]} For novel chemical entities such as **4-Chloro-1-methyl-2H-azepin-3-one**, where biological data may be sparse or non-existent, a systematic approach to pharmacophore identification is paramount. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to dissect the pharmacophoric features of this novel azepinone derivative.

The azepinone scaffold and its related seven-membered nitrogen-containing heterocycles are recognized as "privileged structures" in medicinal chemistry, appearing in a variety of pharmaceutically important compounds with diverse biological activities, including antitumor, antibacterial, and kinase inhibitory effects.[3][4][5] The specific substitutions on the **4-Chloro-1-methyl-2H-azepin-3-one** ring—a chloro group, an N-methyl group, and a ketone—introduce distinct chemical properties that are likely to govern its interactions with macromolecular targets. This guide will explore both ligand-based and structure-based methodologies for elucidating the key interaction points of this molecule, providing a roadmap for its future development.

Structural and Mechanistic Analysis of 4-Chloro-1-methyl-2H-azepin-3-one

A thorough analysis of the molecular architecture of **4-Chloro-1-methyl-2H-azepin-3-one** is the first step in hypothesizing its pharmacophoric features. Each functional group contributes to the overall electronic and steric profile of the molecule, influencing its potential binding modes.

Molecular Structure and Key Functional Groups

The structure of **4-Chloro-1-methyl-2H-azepin-3-one** consists of a seven-membered azepinone ring, which is a versatile scaffold in medicinal chemistry.[4] The key functional groups that likely contribute to its pharmacophoric profile are:

- **The Carbonyl Group (Ketone):** The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor. This is a critical feature in many ligand-receptor interactions, often anchoring a molecule within a binding pocket.
- **The N-Methyl Group:** The methyl group attached to the nitrogen atom adds a hydrophobic character to that region of the molecule. It also influences the conformational flexibility of the seven-membered ring and can participate in van der Waals interactions.
- **The Chloro Group:** The chlorine atom is an electronegative and lipophilic substituent. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Furthermore, its presence can significantly impact the molecule's metabolic stability and membrane permeability.

- The Azepinone Ring: The seven-membered ring itself provides a three-dimensional scaffold that dictates the spatial orientation of the other functional groups. Its conformation will be a key determinant in how the pharmacophoric features are presented to a biological target.

Hypothesized Pharmacophoric Features

Based on the structural analysis, we can propose a preliminary pharmacophore hypothesis for **4-Chloro-1-methyl-2H-azepin-3-one**. This hypothesis will serve as a starting point for more detailed computational and experimental investigations.

Pharmacophoric Feature	Structural Basis	Potential Role in Biological Interactions
Hydrogen Bond Acceptor	Carbonyl oxygen at position 3	Forms crucial hydrogen bonds with hydrogen bond donor residues (e.g., backbone NH groups of amino acids like serine, threonine, or lysine) in a protein binding site. This is a common interaction for kinase inhibitors.[6]
Hydrophobic Region	N-methyl group and the aliphatic portions of the azepinone ring	Engages in van der Waals and hydrophobic interactions with non-polar residues (e.g., leucine, isoleucine, valine) in a binding pocket, contributing to binding affinity.
Halogen Bond Donor/ Hydrophobic Feature	Chlorine atom at position 4	Can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.[7] Alternatively, it can contribute to hydrophobic interactions. The presence of a halogen can also influence the molecule's overall electronic distribution.
Positive Ionizable (potential)	Nitrogen atom at position 1 (if protonated)	Although the N-methyl group reduces its basicity, under certain physiological pH conditions, the nitrogen could potentially be protonated, allowing for an ionic interaction with a negatively charged residue (e.g., aspartate, glutamate).

Visualizing the Hypothesized Pharmacophore

The following diagram illustrates the potential pharmacophoric features of **4-Chloro-1-methyl-2H-azepin-3-one**.

Caption: Hypothesized pharmacophoric features of **4-Chloro-1-methyl-2H-azepin-3-one**.

Methodologies for Pharmacophore Identification

With a preliminary hypothesis in place, the next step is to employ computational modeling techniques to refine and validate the pharmacophore. The choice of methodology depends on the available information about the biological target.

Ligand-Based Pharmacophore Modeling

When the biological target of a novel compound is unknown, ligand-based methods are the most appropriate.[8] This approach relies on the principle that a set of molecules that bind to the same target will share common pharmacophoric features. While we only have one molecule in this case, we can still generate a pharmacophore model based on its low-energy conformations.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

- 2D to 3D Structure Generation:
 - Draw the 2D structure of **4-Chloro-1-methyl-2H-azepin-3-one** using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
 - Convert the 2D structure into a 3D model using a molecular modeling software package (e.g., MOE, Discovery Studio, Schrödinger Maestro).
- Conformational Analysis:
 - Perform a thorough conformational search to identify the low-energy, sterically accessible conformations of the molecule. This can be achieved using methods like systematic search or stochastic methods (e.g., Monte Carlo, molecular dynamics). The goal is to generate a diverse set of conformers that the molecule is likely to adopt in a biological environment.

- Pharmacophore Feature Identification:
 - For each low-energy conformer, identify the potential pharmacophoric features (hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable centers). Most molecular modeling software has built-in tools for automatic feature typing.
- Pharmacophore Model Generation:
 - Generate a pharmacophore query by selecting a combination of features from a representative low-energy conformer. This query will define the 3D arrangement of the selected pharmacophoric features.
- Model Refinement and Validation:
 - If a small set of known active and inactive molecules with similar scaffolds is available, use them to validate the model. A good model should be able to distinguish active from inactive compounds.
 - The model can be used for virtual screening of large compound libraries to identify other molecules that fit the pharmacophore and may have similar biological activity.^[1]

Structure-Based Pharmacophore Modeling

If a biological target for **4-Chloro-1-methyl-2H-azepin-3-one** is identified (e.g., through experimental screening), and a 3D structure of the target is available (from X-ray crystallography or NMR), a structure-based approach can be employed.^[9] This method derives the pharmacophore from the key interactions between the ligand and the amino acid residues in the binding site.

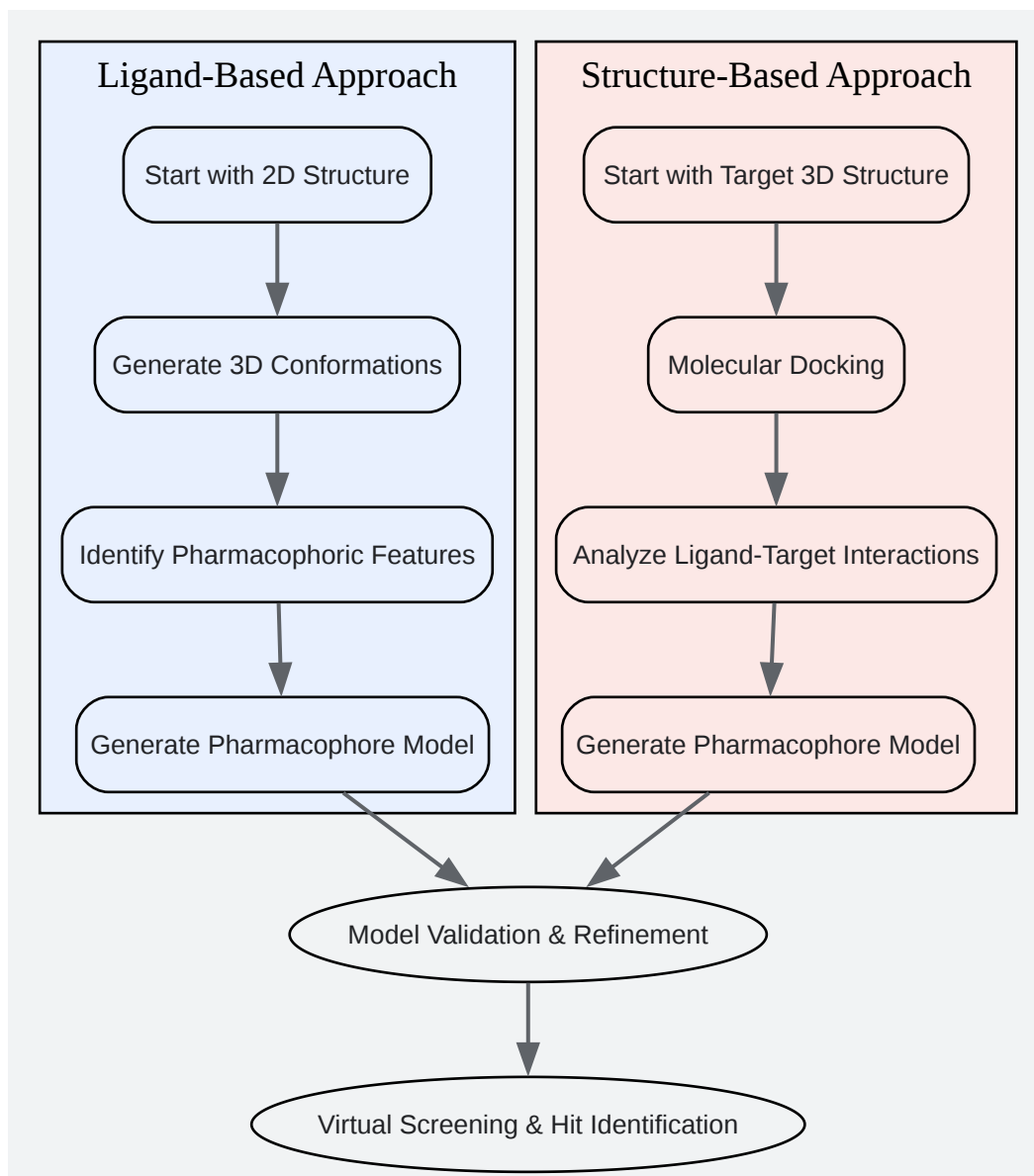
Conceptual Workflow: Structure-Based Pharmacophore Modeling

- Molecular Docking:
 - Dock the 3D structure of **4-Chloro-1-methyl-2H-azepin-3-one** into the binding site of the target protein. This will predict the most likely binding pose and interactions.
- Interaction Analysis:

- Analyze the docked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds, halogen bonds) between the ligand and the protein.
- Pharmacophore Model Generation:
 - Generate a pharmacophore model based on these key interactions. The features of the model will correspond to the chemical functionalities of the ligand that are involved in binding. For example, a hydrogen bond between the carbonyl oxygen of the ligand and a backbone NH of the protein would be represented as a hydrogen bond acceptor feature in the model.
- Model Validation and Application:
 - The structure-based pharmacophore can be used for virtual screening to find new scaffolds that can fit into the binding site and make similar interactions.^[9] It can also guide the optimization of the original molecule to improve its binding affinity and selectivity.

Workflow for Pharmacophore Identification

The following diagram illustrates a generalized workflow for pharmacophore identification, applicable to a novel compound like **4-Chloro-1-methyl-2H-azepin-3-one**.



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Caption: Generalized workflow for ligand- and structure-based pharmacophore modeling.

Conclusion and Future Perspectives

The identification of pharmacophores within a novel molecule like **4-Chloro-1-methyl-2H-azepin-3-one** is a critical step in elucidating its potential as a therapeutic agent. This in-depth guide has outlined a systematic approach, beginning with a detailed structural analysis to hypothesize key pharmacophoric features, followed by the application of established ligand- and structure-based computational methodologies. The azepinone core, with its strategic placement of a hydrogen bond accepting carbonyl group, a hydrophobic N-methyl substituent,

and a potentially interacting chloro group, presents a rich pharmacophoric profile worthy of further investigation.

The proposed workflows provide a clear path for researchers to generate and validate pharmacophore models. These models are not only crucial for understanding the molecule's mode of action but also serve as powerful tools for virtual screening to discover novel compounds with similar biological activities and for guiding lead optimization efforts. As with any in silico modeling, experimental validation is the ultimate arbiter of a model's predictive power. Therefore, the pharmacophore hypotheses generated for **4-Chloro-1-methyl-2H-azepin-3-one** should be used to prioritize compounds for synthesis and biological testing, creating a synergistic feedback loop between computational and experimental drug discovery.

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